
3-(Cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a cyclopropylmethoxy group, a hydroxy group, and a dimethylbenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced through an alkylation reaction using cyclopropylmethanol and an appropriate alkylating agent.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, typically using N,N-dimethylamine and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Various amines, alcohols, or thiols
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols, amines
Substitution Products: Derivatives with different nucleophilic groups
Wissenschaftliche Forschungsanwendungen
3-(Cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like Suzuki-Miyaura coupling.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: Shares the cyclopropylmethoxy group but differs in the presence of difluoromethoxy and benzoic acid moieties.
Roflumilast: Contains a similar cyclopropylmethoxy group and is used as a phosphodiesterase-4 inhibitor in the treatment of chronic obstructive pulmonary disease.
Uniqueness
3-(Cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H17NO3 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
3-(cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H17NO3/c1-14(2)13(16)10-5-11(15)7-12(6-10)17-8-9-3-4-9/h5-7,9,15H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
QLJIREPFLSXTQB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)OCC2CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


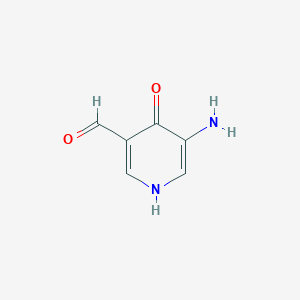

![3-[3-[[2-[[5-(2-Carboxyethyl)-2-hydroxyphenyl]methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B14849525.png)
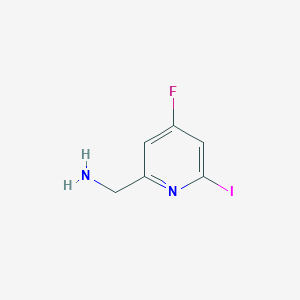
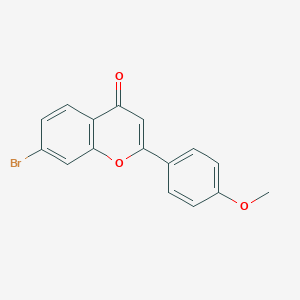
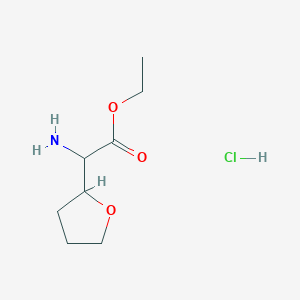

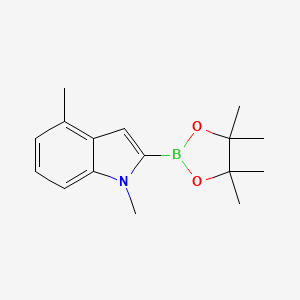


![3-Chloro-6-methyl-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14849562.png)
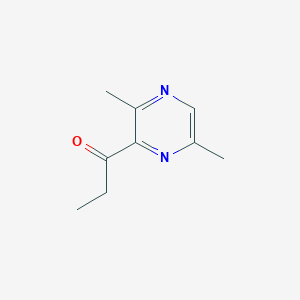

![3-[4-(2-Chloro-6-fluorobenzyloxy)phenyl]acrylic acid](/img/structure/B14849583.png)
